2-Fluoro-3-iodopyridine
Overview
Description
2-Fluoro-3-iodopyridine is an organic compound with the molecular formula C₅H₃FIN It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 3 of the pyridine ring are replaced by fluorine and iodine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-3-iodopyridine can be synthesized through several methods. One common approach involves the halogenation of 2-fluoropyridine. For instance, 2-fluoropyridine can be treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the 3-position. The reaction typically requires a solvent such as acetonitrile and is carried out under reflux conditions.
Another method involves the direct fluorination of 3-iodopyridine. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a base like potassium carbonate. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. For example, it can react with organometallic reagents in Suzuki-Miyaura coupling to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form 2-fluoro-3-pyridyl iodide or reduction to yield 2-fluoropyridine.
Cross-Coupling Reactions: It is a valuable intermediate in cross-coupling reactions such as the Heck, Sonogashira, and Stille couplings, where it forms new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Heck Coupling: Involves palladium catalysts and alkenes, typically performed in the presence of a base such as triethylamine.
Sonogashira Coupling: Utilizes palladium and copper catalysts with terminal alkynes in the presence of a base like diisopropylamine.
Major Products Formed
Suzuki-Miyaura Coupling: Produces biaryl compounds.
Heck Coupling: Forms substituted alkenes.
Sonogashira Coupling: Yields alkynylated pyridines.
Scientific Research Applications
2-Fluoro-3-iodopyridine has numerous applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: It is a precursor in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of advanced materials, including liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-fluoro-3-iodopyridine depends on its application. In cross-coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new bonds. The fluorine atom, being highly electronegative, influences the electronic properties of the pyridine ring, making it more reactive towards nucleophiles and electrophiles.
In biological systems, the compound’s mechanism of action would depend on its specific target. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity.
Comparison with Similar Compounds
2-Fluoro-3-iodopyridine can be compared with other halogenated pyridines:
2-Fluoro-3-bromopyridine: Similar in structure but with a bromine atom instead of iodine. It is less reactive in cross-coupling reactions due to the lower reactivity of the carbon-bromine bond compared to the carbon-iodine bond.
2-Fluoro-3-chloropyridine: Contains a chlorine atom instead of iodine. It is even less reactive than the brominated analogue.
2-Fluoro-3-pyridyl iodide: An oxidized form of this compound, used in different synthetic applications.
The uniqueness of this compound lies in the combination of the highly reactive iodine atom and the electron-withdrawing fluorine atom, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-fluoro-3-iodopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FIN/c6-5-4(7)2-1-3-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDCAXVNBOLWNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426560 | |
Record name | 2-Fluoro-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113975-22-7 | |
Record name | 2-Fluoro-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-3-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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